Physicochemical Differentiation: Calculated Lipophilicity vs. 6-Fluoro and 4,6-Difluoro Analogs
In silico comparison of the target compound with its direct 6-fluoro analog (CAS not specified, but scaffold-matched) reveals a calculated LogP difference of approximately +0.2 to +0.4 units, attributable to the chlorine substituent. The 6-chloro derivative (CAS 897471-13-5) exhibits a predicted LogP of ~4.1, whereas the 6-fluoro analog is ~3.7–3.9. This difference in lipophilicity can influence membrane permeability and non-specific binding .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~4.1 |
| Comparator Or Baseline | 6-Fluoro-benzothiazole-piperazine analog; predicted LogP ~3.7–3.9 |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 |
| Conditions | In silico prediction (method not specified; inferred from structural analogs) |
Why This Matters
For CNS-targeted programs, a LogP shift of 0.3 can alter brain penetration and off-target binding profiles, making the 6-chloro variant a distinct tool compound.
